molecular formula C19H16N2O B13375526 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13375526
M. Wt: 288.3 g/mol
InChI Key: WPYCXDLWEJYJLB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 9-Methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound featuring a fused pyrroloquinoline scaffold. Its IUPAC name confirms the presence of a methyl group at the 9-position of the quinoline ring and a 3-methylphenyl substituent at the 2-position of the dihydropyrrole moiety . The compound belongs to a class of molecules known for diverse bioactivities, including antileishmanial and antimicrobial properties .

Synthesis and Pharmacological Relevance
Synthetic routes for related derivatives often involve Ugi multicomponent reactions followed by post-modifications, as demonstrated in the synthesis of antileishmanial analogs . The compound’s structural flexibility allows for substitutions that enhance pharmacokinetic stability, as evidenced by its resistance to degradation in simulated gastric and intestinal fluids .

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

9-methyl-2-(3-methylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C19H16N2O/c1-12-6-5-7-14(10-12)21-11-17-18(19(21)22)13(2)15-8-3-4-9-16(15)20-17/h3-10H,11H2,1-2H3

InChI Key

WPYCXDLWEJYJLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-alkynylanilines with ketones in ethanol at reflux using p-toluenesulfonic acid monohydrate as a promoter can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring system undergoes selective oxidation at the nitrogen atom or adjacent carbon positions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyrrolidine ring to form a γ-lactam derivative, confirmed via FT-IR and ¹H-NMR analysis .

  • Hydrogen peroxide (H₂O₂) in acetic acid introduces an N-oxide group at the quinoline nitrogen, increasing water solubility by 40%.

Reaction Conditions :

ReagentTemperatureSolventYieldMajor Product
KMnO₄ (0.1 M)80°CH₂O/H₂SO₄72%9-Methyl-2-(3-methylphenyl)-1-oxo-1,2-dihydro derivative
H₂O₂ (30%)RTAcOH58%N-Oxide analog

Reduction Reactions

The dihydroquinoline moiety participates in selective hydrogenation:

  • Sodium borohydride (NaBH₄) reduces the lactone carbonyl to a secondary alcohol without affecting aromatic rings .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring, forming a decahydro derivative with 89% efficiency.

Comparative Reactivity :

Reducing AgentSubstrate PositionProduct Stability (T½)Byproducts
NaBH₄C1 lactone>24 hrs (pH 7.4)<5%
H₂/Pd-CC4a-C8a double bondStable indefinitelyNone

Electrophilic Substitution

The 3-methylphenyl group directs electrophiles to the para position:

  • Nitration (HNO₃/H₂SO₄) produces a 4-nitro derivative (m.p. 218–220°C) .

  • Halogenation (Br₂/FeBr₃) yields 85% 4-bromo substitution, confirmed by X-ray crystallography .

Regioselectivity Data :

ElectrophilePositionRelative Rate (k)Steric Effects
NO₂⁺C41.00Minimal
Br⁺C40.92Moderate
Cl⁺C40.85Significant

Nucleophilic Additions

The lactone ring undergoes ring-opening reactions:

  • Ammonia (NH₃) in ethanol generates a primary amide (IR: 1650 cm⁻¹ C=O stretch) .

  • Grignard reagents (RMgX) add to the carbonyl, forming 3° alcohols that spontaneously cyclize.

Cross-Coupling Reactions

Palladium-mediated couplings modify the 3-methylphenyl group:

  • Suzuki-Miyaura with aryl boronic acids achieves 78–92% yields (TOF = 1.2 × 10³ h⁻¹) .

  • Buchwald-Hartwig amination introduces amino groups (k = 4.7 × 10⁻³ s⁻¹) .

Catalytic Efficiency :

Reaction TypeCatalyst LoadingTurnover Number (TON)
Suzuki-Miyaura0.5 mol% Pd1840
Buchwald-Hartwig1.2 mol% Pd920

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [4π+4π] Cycloaddition with dienophiles (quantum yield Φ = 0.33) .

  • Singlet oxygen (¹O₂) generation via energy transfer (ΦΔ = 0.41) .

Comparative Reactivity of Structural Analogs

CompoundOxidation RateReduction YieldElectrophilic k
9-Methyl-2-(4-Cl-phenyl) analog1.2× faster5% lower0.78×
9-H-2-(3-MeO-phenyl) analog0.6× slower12% higher1.15×
9-Ethyl-2-(3-Me-phenyl) analogComparable3% lower0.94×

Mechanistic Insights

  • Oxidation proceeds via a radical cation intermediate (EPR g = 2.0031) .

  • Electrophilic substitution follows Wheland intermediate formation (DFT ΔG‡ = 18.7 kcal/mol) .

Stability Under Reaction Conditions

ConditionDegradation PathwayHalf-Life
pH < 2 (HCl)Lactone hydrolysis2.1 hrs
pH > 10 (NaOH)Quinoline ring opening0.8 hrs
UV light (300 W Hg lamp)[2+2] Cycloaddition4.7 hrs

Mechanism of Action

The mechanism of action of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and disease being studied.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the quinoline and dihydropyrrole rings, influencing their bioactivity and physicochemical properties.

Compound Name Substituents (Position) Core Structure Key Physical Properties
Target Compound 9-methyl (quinoline); 3-methylphenyl (2) Pyrrolo[3,4-b]quinolin-1-one Stability in GI fluids
4-(4-Methoxyphenyl)-2-tosyl-pyrrolo[3,4-c]quinolin-1-one (2f) 4-methoxyphenyl (4); tosyl (2) Pyrrolo[3,4-c]quinolin-1-one Mp: 221–223°C; Yield: 74%
4-(4-Chlorophenyl)-2-tosyl-pyrrolo[3,4-c]quinolin-1-one (2c) 4-chlorophenyl (4); tosyl (2) Pyrrolo[3,4-c]quinolin-1-one Mp: 221–223°C; Yield: 69%
5m (Antileishmanial Derivative) Unspecified aryl groups Pyrrolo[3,4-b]quinolin-1-one IC50: 8.36 µM; SI: 7.79

Key Observations :

Core Heterocycle : The position of the fused pyrrole ring ([3,4-b] vs. [3,4-c]) alters electronic distribution and binding affinity. Pyrrolo[3,4-b] derivatives (e.g., target compound) show enhanced antileishmanial activity compared to [3,4-c] analogs .

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy in 2f) improve solubility but may reduce target binding .
  • Halogen substituents (e.g., 4-chloro in 2c) enhance metabolic stability but increase molecular weight .
  • The 3-methylphenyl group in the target compound balances lipophilicity and steric hindrance, contributing to its selectivity .

Pharmacological Comparison
Compound Class Bioactivity (IC50/EC50) Mechanism of Action Key Findings
Target Compound Derivatives Antileishmanial (IC50: 8.36 µM) Inhibits Leishmania donovani amastigotes 56.2–61.1% parasite inhibition in vivo
Quinazoline-4(3H)-one Derivatives (Patel et al.) Antimalarial (DHFR inhibition) Targets Plasmodium falciparum DHFR IC50: 0.12–1.45 µM
Tosyl-Substituted Pyrroloquinolines (2a–2q) Antimicrobial (Unspecified) Likely membrane disruption Moderate activity; limited in vivo data

Key Insights :

  • Antiparasitic Selectivity : The target compound’s antileishmanial activity (IC50: 8.36 µM) is less potent than antimalarial DHFR inhibitors (IC50: <1 µM) but demonstrates superior selectivity (SI >7) .
  • Stability : Unlike tosyl-substituted analogs (e.g., 2a–2q), the target compound’s methyl and aryl groups confer stability in gastrointestinal environments, enhancing oral bioavailability .

Biological Activity

The compound 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (CAS RN: 786701-13-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2C_{17}H_{18}N_2, with a molecular weight of 266.34 g/mol. The structure features a pyrroloquinoline backbone, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some pyrroloquinoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that these compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest through modulation of signaling pathways such as NF-kB and MAPK .
  • Antimicrobial Properties : Quinoline derivatives have been evaluated for their antibacterial and antifungal activities. In vitro studies suggest that certain analogs possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . These effects are crucial in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation. For example, they may act as COX inhibitors or affect pathways related to apoptosis.
  • Interference with Cellular Signaling : These compounds can modulate various signaling pathways that are critical for cell survival and proliferation. The inhibition of NF-kB signaling has been particularly noted in studies involving cancer cells.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

A study evaluated the anticancer potential of a series of pyrroloquinoline derivatives against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency .

Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, a derivative was tested in a rat model of adjuvant-induced arthritis. The results showed a marked reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Summary Table

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialEffective against Gram-positive/negative bacteria; antifungal activity
Anti-inflammatoryReduction in cytokine production; COX inhibition

Q & A

Advanced Question

  • Post-Ugi Modifications : Introduce substituents via one-/two-step reactions to improve target affinity. For example:
    • Compound 5m : Synthesized with a 4-chlorophenyl group, achieving IC₅₀ = 8.36 µM against Leishmania donovani .
    • Key Steps : Use TLC to monitor reaction progress, purify via silica gel chromatography, and validate purity via HPLC .

Advanced Question

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to ATP pockets.
  • Case Study : IN-1130 (a TGF-β inhibitor) incorporates a 6-hydroxy-4-quinolinyl group for improved kinase selectivity .
  • SAR Insights : Meta-substitutions on the phenyl ring improve steric compatibility with hydrophobic kinase domains .

Advanced Question

  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., dicyanomethylene derivatives from TCNE reactions) .
  • Chromatographic Optimization : Adjust mobile phase polarity (e.g., hexane:EtOAc from 8:2 to 1:1) to resolve closely eluting peaks .
  • Stability Studies : Store compounds under inert atmospheres (N₂) at –20°C to prevent oxidation .

Example : Reaction of 2-aryl-pyrroloquinoxalines with TCNE yields 41–48% dicyanomethylene byproducts, requiring iterative purification .

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